molecular formula C21H19ClN4O3S B2919429 2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894043-85-7

2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2919429
CAS No.: 894043-85-7
M. Wt: 442.92
InChI Key: MHWXINCIQLVARW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound featuring a benzamide core linked to a thiazolo[3,2-b][1,2,4]triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under acidic or basic conditions to form the thiazole ring.

    Attachment of the 3,4-Dimethoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the thiazole intermediate reacts with 3,4-dimethoxyphenyl halides.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiazolo[3,2-b][1,2,4]triazole intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The chloro group on the benzamide can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Amines or hydroxylated products.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties due to the presence of the thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its bioactivity .

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of

Properties

IUPAC Name

2-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-28-17-8-7-13(11-18(17)29-2)19-24-21-26(25-19)14(12-30-21)9-10-23-20(27)15-5-3-4-6-16(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWXINCIQLVARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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